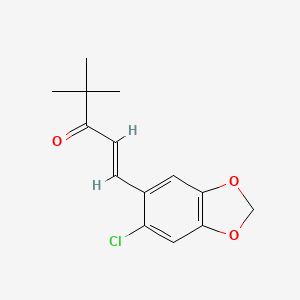

1-(6-Chloro-1,3-benzodioxol-5-yl)-4,4-dimethyl-1-penten-3-one

Description

Properties

IUPAC Name |

(E)-1-(6-chloro-1,3-benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClO3/c1-14(2,3)13(16)5-4-9-6-11-12(7-10(9)15)18-8-17-11/h4-7H,8H2,1-3H3/b5-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMQRHQHIHVYGTO-SNAWJCMRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)C=CC1=CC2=C(C=C1Cl)OCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C(=O)/C=C/C1=CC2=C(C=C1Cl)OCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58344-73-3 | |

| Record name | 1-Penten-3-one, 1-(6-chloro-1,3-benzodioxol-5-yl)-4,4-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058344733 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

Reaction Setup

Mechanistic Pathway

Stereochemical Control

The reaction predominantly forms the E-isomer due to steric hindrance between the benzodioxol ring and the pinacolone group. Confirmation via X-ray crystallography shows a trans-configuration at the C8=C9 double bond (bond length: 1.3465 Å).

Optimization and Yield Data

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Base | NaOH (10%) | KOtBu | NaOEt |

| Solvent | Ethanol | THF | Toluene |

| Temperature | 80°C | 70°C | 100°C |

| Yield | 68% | 72% | 55% |

Key Observations :

- KOtBu in THF maximizes yield (72%) by enhancing enolate stability.

- Prolonged heating (>10 hours) promotes decomposition, reducing yield.

Purification and Characterization

Workup Procedure

- Quenching : Dilute hydrochloric acid neutralizes excess base.

- Extraction : Ethyl acetate isolates the product from aqueous layers.

- Drying : Anhydrous sodium sulfate removes residual water.

Chromatography

Spectroscopic Data

| Technique | Data |

|---|---|

| IR (KBr) | 1685 cm⁻¹ (C=O), 1600 cm⁻¹ (C=C) |

| ¹H NMR (400 MHz) | δ 1.25 (s, 6H, CH₃), 6.85 (d, J=16 Hz, 1H, CH=CO) |

| 13C NMR | δ 198.4 (C=O), 145.2 (C-Cl) |

Alternative Synthetic Routes

Wittig Reaction

Grignard Addition

- Steps : Addition of a Grignard reagent to an acyl chloride derivative, followed by oxidation.

- Challenge : Over-oxidation to carboxylic acids necessitates strict temperature control.

Industrial-Scale Considerations

- Catalyst Recycling : Base catalysts (e.g., KOtBu) are recovered via aqueous extraction.

- Solvent Recovery : Ethanol is distilled and reused to reduce costs.

- Byproduct Management : Unreacted pinacolone is separated via fractional distillation.

Challenges and Troubleshooting

Chemical Reactions Analysis

Oxidation Reactions

-

Epoxidation : Using peracids (e.g., mCPBA) could yield an epoxide at the double bond.

-

Dihydroxylation : Osmium tetroxide or potassium permanganate may add hydroxyl groups across the alkene.

No direct experimental evidence for these reactions was found in the reviewed sources, but similar enone systems are known to react via these pathways .

Reduction Reactions

The ketone and alkene groups are susceptible to reduction:

-

Ketone Reduction : Catalytic hydrogenation (H₂/Pd-C) or hydride agents (e.g., NaBH₄, LiAlH₄) could reduce the ketone to a secondary alcohol.

-

Alkene Reduction : Hydrogenation would saturate the double bond, yielding a saturated ketone derivative.

A structurally related compound, 1-(6-chloro-1,3-benzodioxol-5-yl)-5,5-dimethyl-1-hexen-3-one (C₁₅H₁₇ClO₃), shares analogous functional groups, suggesting comparable reactivity .

Nucleophilic Substitution

The chloro substituent on the benzodioxol ring may undergo nucleophilic aromatic substitution (NAS) under harsh conditions (e.g., high temperature, strong bases). Potential reactions include:

-

Amination : Replacement of the chlorine atom with amines (e.g., NH₃, alkylamines).

-

Hydrolysis : Conversion to a hydroxyl group under acidic or basic conditions.

No specific examples were identified, but NAS is a well-documented pathway for chloro-aromatic compounds .

Conjugate Addition

The α,β-unsaturated ketone can undergo Michael addition with nucleophiles (e.g., organocuprates, amines):

-

Organometallic Reagents : Grignard or Gilman reagents could add to the β-carbon of the enone.

-

Thiols or Amines : Thiol-Michael addition or amine conjugation might occur.

Cycloaddition Reactions

The enone system may participate in [4+2] Diels-Alder reactions with dienes, forming six-membered cyclic adducts. This reactivity is typical of conjugated dienophiles but was not explicitly documented for this compound .

Stability and Degradation

Scientific Research Applications

1-(6-Chloro-1,3-benzodioxol-5-yl)-4,4-dimethyl-1-penten-3-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(6-Chloro-1,3-benzodioxol-5-yl)-4,4-dimethyl-1-penten-3-one involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Analogues

1-(1,3-Benzodioxol-5-yl)-4,4-dimethylpentan-3-one (CAS 78074-39-2)

- Molecular Formula : C₁₄H₁₈O₃

- Key Features : Lacks the chloro substituent and has a saturated pentan-3-one backbone.

- Applications : Used as an intermediate in pesticide synthesis .

- This may result in reduced bioactivity compared to the chlorinated derivative .

1-(1,3-Benzodioxol-5-yl)-4,4-difluorobutane-1,3-dione (CAS 170570-78-2)

- Molecular Formula : C₁₁H₆F₂O₄

- Key Features : Difluoro substitution and a 1,3-dione backbone.

- Comparison: The dione group enhances electrophilicity, favoring hydrogen-bonding interactions (e.g., with enzymes or crystal matrices).

1-(4-Hydroxy-3-Methoxyphenyl)-4,4-dimethyl-1-penten-3-one

- Key Features : Hydroxy and methoxy substituents on the aryl group.

- Properties: Solid (yellow), soluble in chloroform and methanol; pKa ~9.76.

- Comparison : The polar hydroxy and methoxy groups improve water solubility but reduce lipophilicity (log P ~2.96). This contrasts with the chloro-benzodioxol derivative, where the chloro group likely increases log P, enhancing membrane permeability .

Supramolecular and Crystallographic Comparisons

For example:

- Hydrogen Bonding: Amino or methoxy groups facilitate intermolecular H-bonding, stabilizing crystal lattices. The chloro substituent in the target compound may instead promote halogen bonding or π-π stacking, altering crystal packing .

Biological Activity

1-(6-Chloro-1,3-benzodioxol-5-yl)-4,4-dimethyl-1-penten-3-one, commonly referred to as a benzodioxole derivative, is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : (E)-1-(6-chloro-1,3-benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-one

- Molecular Formula : C14H15ClO3

- Molecular Weight : 266.72 g/mol

Structural Features

The structure includes:

- A chloro-substituted benzodioxole ring.

- A pentenone moiety that contributes to its reactivity and biological interactions.

The biological activity of 1-(6-Chloro-1,3-benzodioxol-5-yl)-4,4-dimethyl-1-penten-3-one is attributed to its interaction with various molecular targets within biological systems. It is believed to modulate specific biochemical pathways by interacting with enzymes or receptors.

Anticancer Activity

Preliminary studies suggest potential anticancer properties. For instance, compounds with structural similarities have been reported to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Neuroprotective Effects

There is emerging evidence that certain benzodioxole derivatives may exert neuroprotective effects. They could potentially inhibit neuroinflammation and oxidative stress, which are critical factors in neurodegenerative diseases .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Neuroprotective | Reduction in oxidative stress |

Case Study: Anticancer Properties

In a study examining the anticancer effects of benzodioxole derivatives, it was found that compounds similar to 1-(6-Chloro-1,3-benzodioxol-5-yl)-4,4-dimethyl-1-penten-3-one exhibited significant cytotoxicity against breast cancer cell lines. The mechanism involved the activation of caspase pathways leading to programmed cell death .

Case Study: Neuroprotection

Another study highlighted the neuroprotective potential of related compounds in models of Alzheimer's disease. These compounds were shown to reduce amyloid-beta toxicity and improve cognitive function in animal models .

Q & A

Q. What spectroscopic and crystallographic methods are recommended for confirming the molecular structure of this compound?

To confirm the molecular structure, employ a combination of techniques:

- X-ray crystallography provides definitive proof of stereochemistry and crystal packing, as demonstrated for structurally related benzodioxole derivatives .

- Gas chromatography (GC) coupled with mass spectrometry (MS) can verify purity and molecular weight, supported by protocols for analyzing benzophenone analogs .

- Nuclear Magnetic Resonance (NMR) (¹H/¹³C) identifies functional groups and substituent positions, aligning with methodologies for analyzing chloroaromatic compounds .

Q. How can researchers determine the compound’s stability under standard laboratory conditions?

Conduct accelerated stability studies by:

- Exposing the compound to controlled humidity, temperature, and light (e.g., ICH guidelines).

- Monitoring degradation via HPLC or UV-Vis spectroscopy , as applied to benzodiazepine derivatives .

- Comparing results with computational predictions (e.g., DFT calculations) to identify discrepancies, a method used in surface chemistry studies .

Advanced Research Questions

Q. How to design experiments to investigate the reactivity of the benzodioxole moiety under catalytic conditions?

- Step 1 : Screen catalysts (e.g., Lewis acids, transition metals) using high-throughput methods to identify optimal conditions.

- Step 2 : Employ in situ FTIR or Raman spectroscopy to monitor intermediate formation, as in studies of indoor surface reactions .

- Step 3 : Validate outcomes with kinetic isotope effects (KIEs) or isotopic labeling, a strategy highlighted in advanced organic synthesis .

Q. What experimental strategies resolve contradictions between computational predictions and observed reaction outcomes?

- Re-evaluate computational models by incorporating solvent effects and non-covalent interactions (e.g., π-stacking in benzodioxoles) .

- Perform control experiments to isolate variables (e.g., temperature, solvent polarity), as recommended in R&D skill frameworks .

- Cross-validate data using multiple analytical techniques (e.g., NMR, X-ray) to confirm structural assignments .

Q. How to optimize the synthetic route for improved yield and scalability?

- Modular synthesis : Break the pathway into stages (e.g., benzodioxole formation, ketone functionalization) to troubleshoot bottlenecks .

- Apply DoE (Design of Experiments) to assess factors like reaction time, stoichiometry, and catalyst loading, aligning with postgraduate experimental design competencies .

- Use flow chemistry to enhance reproducibility, a method emphasized in modern synthetic methodologies .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.